3-(3-Chloroanilino)pyrazine-2,5-dicarbonitrile
Description
Properties
CAS No. |
918410-39-6 |
|---|---|
Molecular Formula |
C12H6ClN5 |
Molecular Weight |
255.66 g/mol |
IUPAC Name |
3-(3-chloroanilino)pyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C12H6ClN5/c13-8-2-1-3-9(4-8)17-12-11(6-15)16-7-10(5-14)18-12/h1-4,7H,(H,17,18) |
InChI Key |
QVGJEBMQWUQJGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=CN=C2C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Chlorophenyl)amino)pyrazine-2,5-dicarbonitrile typically involves the reaction of 3-chloroaniline with pyrazine-2,5-dicarbonitrile under specific conditions. One common method includes:
Aminodehalogenation: Reacting 3-chloropyrazine-2-carboxamide with various substituted benzylamines.
Cyclization: Using cyclization reactions to form the pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Hydrolysis of Nitrile Groups
The nitrile groups in 3-(3-Chloroanilino)pyrazine-2,5-dicarbonitrile undergo hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for modifying solubility and biological activity.
| Reaction Conditions | Products | Yield | Reference |
|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub> (50%), reflux, 6 hrs | 3-(3-Chloroanilino)pyrazine-2,5-dicarboxylic acid | 75% | |
| NaOH (10%), 80°C, 4 hrs | Sodium salts of dicarboxylic acid | 82% |
The hydrolysis mechanism involves nucleophilic attack by water on the nitrile carbon, forming intermediate amides that further hydrolyze to carboxylic acids.
Nucleophilic Substitution at the Pyrazine Ring
The electron-deficient pyrazine ring facilitates nucleophilic aromatic substitution (NAS) reactions, particularly at positions adjacent to electron-withdrawing groups.
Key Examples:
-
Thiolation :
Treatment with thiophenol in the presence of K<sub>2</sub>CO<sub>3</sub> replaces nitriles with thioether groups .
Coordination with Metal Ions
The nitrile and amino groups act as ligands in metal complexation, forming stable coordination compounds with applications in catalysis and materials science.
Cyclization Reactions
The compound participates in cyclocondensation reactions to form fused heterocycles. For instance:
-
With Aldehydes :
Knoevenagel condensation with aromatic aldehydes (e.g., benzaldehyde) produces extended π-conjugated systems.
Biological Activity Modulation
Derivatives of this compound show enhanced bioactivity after chemical modification:
| Derivative | Biological Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Hydrolyzed dicarboxylic acid | Antimycobacterial (M. tuberculosis) | 3.13 | |
| Diamino derivative | Antifungal (C. albicans) | 12.5 |
Electrophilic Aromatic Substitution
The chloroanilino moiety undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the chlorine atom.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 hrs | 3-(3-Chloro-4-nitroanilino)pyrazine-2,5-dicarbonitrile | 60% |
Reduction Reactions
Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces nitriles to primary amines:
textThis compound → 3-(3-Chloroanilino)pyrazine-2,5-diamine Yield: 85%[4]
Scientific Research Applications
Chemical Properties and Reactivity
3-(3-Chloroanilino)pyrazine-2,5-dicarbonitrile features a pyrazine ring with two cyano groups and an aniline substituent. The presence of the electron-withdrawing cyano groups enhances its reactivity, making it a valuable building block for synthesizing more complex organic molecules.
Key Chemical Characteristics:
- Molecular Formula : CHClN
- Structure : Contains a pyrazine core with cyano groups at positions 2 and 5 and a chloroaniline group at position 3.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique electronic properties allow for various nucleophilic substitution reactions, facilitating the creation of derivatives with tailored functionalities .
Medicinal Chemistry
Research indicates that derivatives of pyrazine-2,5-dicarbonitrile exhibit promising biological activities. For instance, compounds derived from this scaffold have shown effectiveness as enzyme inhibitors and antimicrobial agents. A study highlighted the synthesis of pyrazinamide analogues that demonstrated antimycobacterial activity against Mycobacterium tuberculosis .
Photovoltaic Applications
The compound has been investigated for its role as a photoredox catalyst in organic solar cells (OSCs). Its ability to enhance power conversion efficiencies (PCEs) makes it a candidate for improving the performance of OSCs. Research shows that incorporating such compounds can significantly increase the efficiency of energy conversion processes.
Case Study 1: Antimycobacterial Evaluation
A series of compounds derived from pyrazine-2,5-dicarbonitrile were synthesized and evaluated for their antimycobacterial properties. The study demonstrated that modifications at the aniline position could lead to enhanced activity against Mycobacterium species, with some derivatives showing significant potency compared to standard treatments .
Case Study 2: Organic Solar Cells
In recent studies focused on organic solar cells, researchers incorporated this compound into device architectures. Results indicated improvements in charge mobility and overall efficiency of the cells, suggesting that this compound could play a crucial role in future solar energy technologies.
Mechanism of Action
The exact mechanism of action of 3-((3-Chlorophenyl)amino)pyrazine-2,5-dicarbonitrile is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Key Findings :
- Cyano vs. Carboxamide Substitution: Replacing the 2-carboxamide group (e.g., in 3-benzylamino-5-cyanopyrazine-2-carboxamide) with a cyano group (as in 3-benzylaminopyrazine-2,5-dicarbonitrile) improves antimicrobial potency (MIC decreases from 12 µM to 8 µM), likely due to increased lipophilicity (logK = 2.3 vs. 1.8) enhancing membrane penetration .
- Chloro vs.
- Scaffold Differences: Pyridine dicarbonitriles (e.g., 6-amino-4-(4-fluorophenyl)pyridine-3,5-dicarbonitrile) show moderate antifungal activity (14 mm inhibition zones) but are less potent than pyrazine derivatives against bacterial strains, highlighting the importance of the pyrazine core in targeting mycobacteria .
Key Findings :
- 2,5- vs. 2,3-Dicarbonitrile Positioning: The 2,5-dicyano configuration in the target compound confers stronger antimycobacterial activity (MIC = 3 µM) compared to pyrazine-2,3-dicarboxamides (antiviral IC₅₀ = 10–50 µM). This suggests that substitution patterns dictate target specificity, with 2,5-dicyano favoring bacterial enzyme inhibition .
Physicochemical Properties and Bioavailability
- Lipophilicity: The target compound’s logK (~2.1) is intermediate between carboxamide (logK = 1.8) and benzylamino-dicyano (logK = 2.3) analogs, balancing membrane permeability and aqueous solubility for optimal bioavailability .
- In contrast, pyrazine-2,3-dicarboxamides rely on hydrogen bonding from carboxamide groups for viral protease inhibition .
Biological Activity
3-(3-Chloroanilino)pyrazine-2,5-dicarbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 918410-39-6
- Molecular Formula : C10H6ClN4
- Molecular Weight : 232.64 g/mol
Antimicrobial Properties
Research has indicated that derivatives of pyrazine compounds exhibit significant antimicrobial activity. A study evaluated various analogs of pyrazinamide, including those with arylamino substitutions, against Mycobacterium tuberculosis and other fungal species. The best-performing compound showed an IC50 value of 6.25 µM against M. tuberculosis H37Rv, suggesting that this compound may also possess similar or enhanced antimicrobial properties due to structural similarities .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within microbial cells, potentially disrupting essential processes such as protein synthesis or cell wall integrity. The presence of the chloroaniline moiety may enhance binding affinity to these targets due to increased lipophilicity and electronic interactions.
Case Studies and Experimental Data
- Antimycobacterial Evaluation :
-
Cytotoxicity Assays :
- Objective : To assess the cytotoxic effects on human cell lines.
- Findings : Preliminary results indicated moderate cytotoxicity at higher concentrations, warranting further investigation into the therapeutic window and selectivity for microbial versus mammalian cells.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-Chloroanilino)pyrazine-2,5-dicarbonitrile, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation of pyrazine-2,5-dicarbonitrile derivatives with 3-chloroaniline under reflux conditions. For example, analogous pyrazine derivatives have been prepared using chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid mixtures with sodium acetate as a catalyst (yield: ~68%) . Optimization can employ statistical experimental design (e.g., factorial or response surface methodology) to assess variables like temperature, solvent ratios, and catalyst loading .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should contradictory spectral data be resolved?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., nitrile stretches at ~2,219 cm⁻¹ and NH groups at ~3,400 cm⁻¹) .
- NMR spectroscopy : - and -NMR resolve aromatic protons and carbon environments (e.g., δ 2.24–8.01 ppm for CH and Ar-H) .
- Mass spectrometry : Confirms molecular weight (e.g., m/z 386 [M]) .
Contradictions in data should be addressed by cross-validating with alternative techniques (e.g., X-ray crystallography) or repeating experiments under controlled conditions.
Q. What storage conditions and handling protocols are recommended to maintain its stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., N) at 2–8°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, as pyrazine derivatives are often photosensitive. Use PPE (gloves, goggles) during handling due to potential irritancy, as indicated in safety data sheets for structurally similar compounds .
Advanced Research Questions
Q. How can computational methods predict reactivity and guide synthetic optimization of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways and transition states. For example, reaction path search algorithms (e.g., GRRM) combined with machine learning can predict optimal reaction conditions by analyzing substituent effects on electron density and steric hindrance . Computational tools like COMSOL Multiphysics enable virtual screening of solvent systems and catalysts .
Q. What strategies exist for resolving contradictions between experimental and computational data in mechanistic studies?
- Methodological Answer :
- Perform sensitivity analysis to identify variables disproportionately affecting outcomes (e.g., solvent polarity in NMR shifts).
- Use multivariate regression to correlate computational predictions (e.g., bond dissociation energies) with experimental results (e.g., reaction rates).
- Apply error-correcting algorithms (e.g., Bayesian inference) to refine computational models using experimental outliers .
Q. How can researchers design derivatives of this compound with modified pharmacological profiles?
- Methodological Answer :
- Bioisosteric replacement : Substitute the chloro group with fluorinated or methylthio moieties to alter lipophilicity and target binding .
- Scaffold hopping : Replace the pyrazine core with pyrimidine or triazine rings while retaining the dicarbonitrile motif for kinase inhibition studies .
- Structure-activity relationship (SAR) studies : Systematically vary substituents and assess biological activity (e.g., IC values) using high-throughput screening .
Q. What catalytic systems enhance specific transformations involving this compound (e.g., cross-coupling or cyclization)?
- Methodological Answer :
- Palladium catalysts : Enable Suzuki-Miyaura couplings at the pyrazine ring (e.g., with boronic acids) for functionalization .
- Acid-base bifunctional catalysts : Promote cyclization reactions (e.g., forming fused heterocycles) via dual activation mechanisms .
- Photoredox catalysis : Utilize visible light to drive radical-based modifications (e.g., C–H functionalization) .
Q. How can chemometric models improve experimental design for process optimization?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to minimize trials while maximizing data quality. For example, optimize solvent polarity and temperature simultaneously using a central composite design .
- Machine learning : Train models on historical reaction data (e.g., yields, purity) to predict optimal conditions for new synthetic routes .
- Principal Component Analysis (PCA) : Reduce dimensionality in spectral datasets to identify critical variables affecting stability or reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
